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Compound of Interest

Compound Name: N-Methylisatoic anhydride

Cat. No.: B1679347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Methylisatoic anhydride, a key intermediate in the synthesis of pharmaceuticals,

agrochemicals, and dyes, is a versatile building block in organic chemistry.[1][2][3] Its

preparation is of significant interest to researchers and process chemists. This technical guide

provides a detailed overview of the primary synthesis mechanisms, complete with experimental

protocols and quantitative data to facilitate laboratory application.

Core Synthesis Mechanisms
The synthesis of N-Methylisatoic anhydride is predominantly achieved through two well-

established routes: the N-alkylation of isatoic anhydride and the cyclization of N-

methylanthranilic acid.

N-Alkylation of Isatoic Anhydride
This widely utilized method involves the direct methylation of the nitrogen atom of isatoic

anhydride. The reaction proceeds by deprotonation of the N-H bond using a suitable base,

followed by nucleophilic attack of the resulting anion on a methylating agent.

A variety of bases and methylating agents can be employed, each influencing the reaction

conditions and yield. Common bases include sodium hydride (NaH), potassium carbonate

(K₂CO₃), and potassium hydroxide (KOH).[4][5] Methyl iodide (CH₃I) and dimethyl sulfate
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((CH₃)₂SO₄) are the most frequently used methylating agents.[5] The choice of solvent is also

critical, with dimethylformamide (DMF) being a common option.[4]
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Caption: N-Alkylation pathway for the synthesis of N-Methylisatoic anhydride.

Cyclization of N-Methylanthranilic Acid
An alternative and robust method for preparing N-Methylisatoic anhydride is the ring-closure

of N-methylanthranilic acid. This approach utilizes a phosgene equivalent, such as triphosgene,

to facilitate the formation of the anhydride ring. This method is particularly suitable for large-

scale industrial production due to the availability and cost-effectiveness of the starting

materials.[1]
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The synthesis begins with the preparation of N-methylanthranilic acid, typically through a

condensation reaction between o-chlorobenzoic acid and methylamine, catalyzed by copper

powder.[1] The subsequent cyclization with triphosgene in a suitable solvent like

dichloromethane or toluene yields the final product.[1]

Reaction Pathway: Cyclization of N-Methylanthranilic Acid
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Caption: Synthesis of N-Methylisatoic anhydride via cyclization of N-methylanthranilic acid.

Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols.
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Detailed Experimental Protocols
Protocol 1: N-Alkylation of Isatoic Anhydride with Methyl
Iodide and Potassium Hydroxide
This protocol is adapted from a patented procedure for the synthesis of N-alkyl

alkylanthranilates, where N-methylisatoic anhydride is an isolable intermediate.[5][6]

Materials:

Isatoic anhydride (96% purity)
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Potassium hydroxide (85% assay)

Methyl iodide

Dimethylformamide (DMF), dry

Nitrogen gas

Water

Procedure:

To 75 mL of dry DMF under a nitrogen atmosphere, add 5.80 g (0.0879 moles) of solid,

pulverized potassium hydroxide.

In a separate flask, dissolve 10.00 g (0.0588 moles) of isatoic anhydride in 35 mL of dry

DMF.

Add the isatoic anhydride solution to the stirred suspension of potassium hydroxide at 30 °C

over 30 minutes.

Stir the mixture for an additional 15 minutes.

Add 12.50 g (0.0883 moles) of methyl iodide dropwise with stirring over 20 minutes, allowing

the temperature to rise to a maximum of 44 °C.

Stir the resulting solution at ambient temperature for a further 30 minutes.

To isolate the intermediate N-methylisatoic anhydride, add 2 parts of water to the reaction

mixture.[5][6]

The N-methylisatoic anhydride can be isolated by filtration as a colorless crystalline

compound.[5][6]

Experimental Workflow: N-Alkylation Protocol
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Caption: Experimental workflow for the N-alkylation of isatoic anhydride.
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Protocol 2: Cyclization of N-Methylanthranilic Acid with
Triphosgene
This protocol is based on a patented method for the preparation of N-methylisatoic
anhydride.[1]

Part A: Preparation of N-Methylanthranilic Acid

A condensation reaction is carried out between o-chlorobenzoic acid and methylamine.

Anhydrous potassium carbonate is used as the acid-binding agent, and copper powder

serves as a catalyst.[1]

The reaction solvent can be water or DMF.[1]

The reaction is run for 10 minutes to 4 hours.[1]

After completion, the mixture is cooled to room temperature, and the pH is adjusted to be

slightly acidic with a glacial acetic acid aqueous solution.[1]

The mixture is allowed to stand for 2 hours, after which the N-methylanthranilic acid is

collected by filtration and washing.[1]

Part B: Cyclization to N-Methylisatoic Anhydride

N-methylanthranilic acid and triphosgene are reacted in a molar ratio of 1:(0.4 to 1).[1]

The reaction solvent is either dichloromethane or toluene.[1]

The reaction is conducted at a temperature between 0 °C and 20 °C.[1]

The reaction time is between 1 and 5 hours.[1]

Following the reaction, the N-methylisatoic anhydride is isolated.

Conclusion
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The synthesis of N-Methylisatoic anhydride can be effectively achieved through either N-

alkylation of isatoic anhydride or cyclization of N-methylanthranilic acid. The choice of method

will depend on factors such as the desired scale of production, available starting materials, and

safety considerations associated with reagents like phosgene derivatives. The provided data

and protocols offer a solid foundation for the practical implementation of these synthesis

strategies in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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